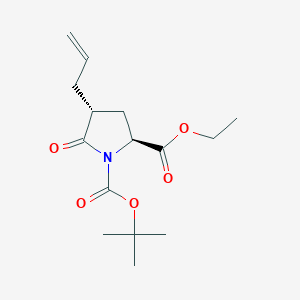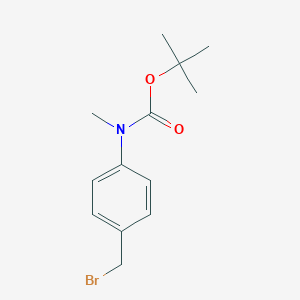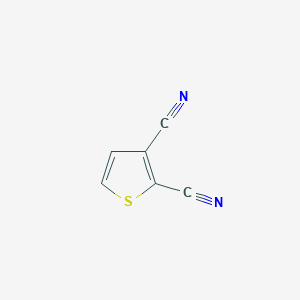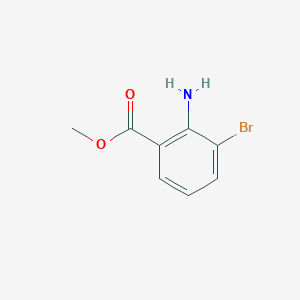![molecular formula C18H27NO4 B168487 4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester CAS No. 1164-14-3](/img/structure/B168487.png)
4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is also known as EPHEDRINE, which is a synthetic derivative of ephedrine. It is a white crystalline powder that is soluble in water and alcohol.
Mecanismo De Acción
EPHEDRINE acts primarily as a sympathomimetic agent, which means that it stimulates the sympathetic nervous system. It works by binding to and activating adrenergic receptors, which are located throughout the body. This leads to the release of norepinephrine, a neurotransmitter that activates the sympathetic nervous system.
Efectos Bioquímicos Y Fisiológicos
EPHEDRINE has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiratory rate, which can lead to increased energy and alertness. It also increases the release of glucose from the liver, which can provide additional energy to the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPHEDRINE has several advantages and limitations for lab experiments. Its ability to stimulate the sympathetic nervous system makes it useful for studying the effects of sympathetic activation on various physiological processes. However, its effects can be difficult to control, and it can be toxic at high doses.
Direcciones Futuras
There are several future directions for research on EPHEDRINE. One potential area of research is its use as a potential treatment for obesity. EPHEDRINE has been shown to increase metabolism and reduce appetite, which could make it a useful tool for weight loss. Another area of research is its potential use as a performance-enhancing drug. EPHEDRINE has been shown to improve endurance and reduce fatigue, which could make it useful for athletes. Finally, there is potential for EPHEDRINE to be used in the development of new drugs for various medical conditions. Its ability to stimulate the sympathetic nervous system makes it a promising candidate for drug development.
Métodos De Síntesis
The synthesis of EPHEDRINE involves a multistep process that starts with the reaction of benzaldehyde and ethyl acetoacetate in the presence of a base to form 3-phenyl-2-butanone. This intermediate is then reacted with ethylamine to form the corresponding imine, which is reduced with sodium borohydride to form EPHEDRINE.
Aplicaciones Científicas De Investigación
EPHEDRINE has been extensively researched for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, EPHEDRINE has been used as a bronchodilator to treat asthma and other respiratory disorders. It has also been used as a stimulant to treat narcolepsy and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
ethyl 4-[benzyl-(3-ethoxy-3-oxopropyl)amino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-3-22-17(20)11-8-13-19(14-12-18(21)23-4-2)15-16-9-6-5-7-10-16/h5-7,9-10H,3-4,8,11-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLYHKDNSYWZGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN(CCC(=O)OCC)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)
